Dihydro Indocyanine Green Sodium Salt

Übersicht

Beschreibung

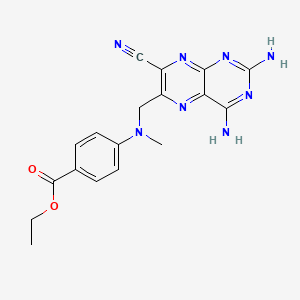

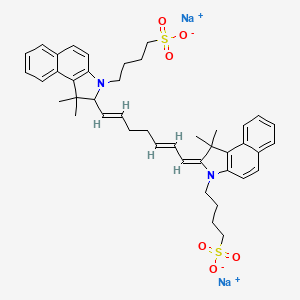

Dihydro Indocyanine Green Sodium Salt is a derivative of Indocyanine Green, a cyanine dye widely used in medical diagnostics. This compound is known for its near-infrared fluorescence properties, making it valuable in various imaging applications. The molecular formula of this compound is C43H48N2Na2O6S2, and it has a molecular weight of 798.96 g/mol .

Wissenschaftliche Forschungsanwendungen

Dihydro Indocyanine Green Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe in various chemical assays.

Biology: Employed in cellular imaging to study biological processes.

Medicine: Utilized in diagnostic imaging, particularly in angiography and tumor detection.

Industry: Applied in the development of new imaging technologies and materials .

Wirkmechanismus

Safety and Hazards

Indocyanine Green contains sodium iodide and should be used with caution in patients who have a history of allergy to iodides . Anaphylactic deaths have been reported following its administration during cardiac catheterization . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Indocyanine Green has found a niche in cancer care since 2005, and its indications, applications, and potential have grown exponentially in the past decade . Preclinical studies are currently underway investigating tumor-specific fluorescence and targeted therapeutic delivery . The potential for Indocyanine Green exists at every level of cancer care, from diagnosis to surveillance .

Biochemische Analyse

Biochemical Properties

Dihydro Indocyanine Green Sodium Salt interacts with various biomolecules in the body. Following intravenous injection, it is rapidly bound to plasma proteins, of which albumin is the principal carrier (95%) . The nature of these interactions is primarily due to the compound’s structure and its affinity for certain proteins.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in its role as a diagnostic agent. It is used for determining cardiac output, hepatic function, and liver blood flow . It influences cell function by providing a means of visualizing these physiological processes.

Molecular Mechanism

The mechanism of action of this compound involves its uptake from the plasma almost exclusively by the hepatic parenchymal cells and its secretion entirely into the bile . This process allows the compound to be used as an index of hepatic function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving its use as a fluorescent probe . The compound shows greater physicochemical stability in aqueous solution when exposed to light at 37 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving rats, sentinel lymph nodes were visualized within minutes with the compound at a low dose (0.05 mg/kg) .

Metabolic Pathways

This compound is involved in metabolic pathways related to hepatic function. It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily through the vascular system due to its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the hepatic parenchymal cells . This localization allows the compound to be used as an index of hepatic function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Indocyanine Green Sodium Salt involves the condensation of 1,1-dimethyl-3-(4-sulfobutyl)-2,3-dihydro-1H-benz[e]indole with 2,4,6-heptatrien-1-ylidene derivatives. The reaction typically occurs in the presence of a base such as sodium hydroxide and under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often lyophilized to obtain a stable powder form, which can be reconstituted for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur, particularly involving the sulfonate groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a base.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones .

Vergleich Mit ähnlichen Verbindungen

Indocyanine Green: The parent compound, widely used in medical diagnostics.

Fluorescein: Another fluorescent dye used in imaging but with different spectral properties.

Rhodamine: A fluorescent dye with applications in both biological and chemical research.

Uniqueness: Dihydro Indocyanine Green Sodium Salt is unique due to its enhanced stability and specific fluorescence properties in the near-infrared region. This makes it particularly valuable for deep tissue imaging, where other dyes may not perform as effectively .

Eigenschaften

IUPAC Name |

disodium;4-[2-[(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,5-dienyl]-1,1-dimethyl-2H-benzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O6S2.2Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;;/h6,8-13,18-27,39H,5,7,14-17,28-31H2,1-4H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2/b8-6+,23-9+,38-22+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMKDVKRPRLGDW-GFKHGPOOSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CCCC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(N(C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])/C=C/CC/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N2Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747647 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132970-51-4 | |

| Record name | Disodium 4-(2-{(1E,5E,7E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2-ylidene]hepta-1,5-dien-1-yl}-1,1-dimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

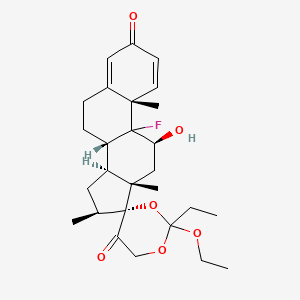

![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)